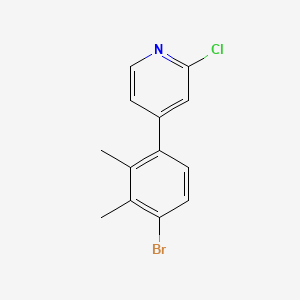
(3-(Dimethylamino)cyclopentyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Dimethylamino)cyclopentyl)methanol is an organic compound with the molecular formula C8H17NO It is a cyclopentane derivative with a dimethylamino group and a hydroxymethyl group attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Dimethylamino)cyclopentyl)methanol can be achieved through several methods. One common approach involves the reaction of cyclopentene with acetic acid to form cyclopentyl acetate, followed by transesterification with methanol to yield cyclopentanol . The cyclopentanol can then be reacted with dimethylamine under suitable conditions to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(3-(Dimethylamino)cyclopentyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various alcohols and amines.
Scientific Research Applications
(3-(Dimethylamino)cyclopentyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of (3-(Dimethylamino)cyclopentyl)methanol involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with receptors and enzymes, potentially modulating their activity. The hydroxymethyl group may also play a role in its biological effects by participating in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: A similar compound with a hydroxyl group attached to the cyclopentane ring.
Cyclopentylamine: Contains an amino group instead of a dimethylamino group.
Cyclopentylmethanol: Similar structure but lacks the dimethylamino group.
Uniqueness
(3-(Dimethylamino)cyclopentyl)methanol is unique due to the presence of both the dimethylamino and hydroxymethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
[3-(dimethylamino)cyclopentyl]methanol |
InChI |
InChI=1S/C8H17NO/c1-9(2)8-4-3-7(5-8)6-10/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
ORKNCBMAVOTJMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCC(C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 2-(4-hydroxyphenyl)-6,7-dihydrooxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B14025510.png)




![Ethyl imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B14025525.png)

![2-Acetyl-1-fluoro-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one](/img/structure/B14025537.png)
![1-(Bicyclo[2.2.2]octan-1-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14025545.png)
![10,16-dimethyl-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14025550.png)



